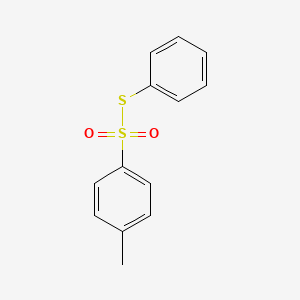

S-phenyl 4-methylbenzenesulfonothioate

Overview

Description

“S-phenyl 4-methylbenzenesulfonothioate” is a synthetic organic compound . It has a wide range of applications, including the synthesis of drugs, the study of enzyme mechanisms, and the characterization of cell signaling pathways. It has been used to study the biochemical and physiological effects of sulfur-containing compounds.

Synthesis Analysis

The synthesis of “this compound” involves the combination of sodium 4-methylbenzenesulfonothioate and alkyl halides . The reaction is carried out in dichloromethane at 20℃ for 24 hours under an inert atmosphere .Molecular Structure Analysis

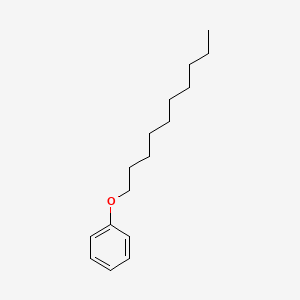

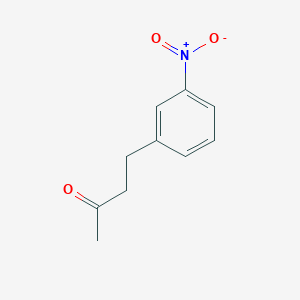

The molecular formula of “this compound” is C13H12O2S2 . Its InChI code is 1S/C13H12O2S2/c1-11-7-9-13(10-8-11)17(14,15)16-12-5-3-2-4-6-12/h2-10H,1H3 .Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 264.36 .Scientific Research Applications

Enantioselective Sulfenylation in Organic Synthesis

S-phenyl 4-methylbenzenesulfonothioate and its derivatives are utilized in enantioselective sulfenylation, a critical process in organic synthesis. A notable application involves the sulfenylation of cyclic imino esters using S-alkyl 4-methylbenzenesulfonothioates. This process, catalyzed by a copper system, allows for the introduction of diverse S-alkyl groups into cyclic imino esters, showing high functional group tolerance and applicability in pharmaceutical functionalization (Chen et al., 2021).

Radical Aryltrifluoromethylthiolation

The compound is used in silver-mediated radical aryltrifluoromethylthiolation of activated alkenes. This transformation, using S-trifluoromethyl 4-methylbenzenesulfonothioate, is important for constructing C sp3 SCF3 bonds and is valued for its mild conditions and broad functional group compatibility (Zhao et al., 2018).

Kinetic Studies and Intermediate Formation

Studies on the kinetics and intermediate formation in reactions involving this compound derivatives have been conducted. These studies are crucial for understanding reaction mechanisms and designing more efficient synthetic processes (Takeuchi et al., 2003).

Applications in Heterogeneous Catalysis

The compound is used in heterogeneous catalysis, particularly in Fischer indole synthesis. A notable example is the use of 4-methylbenzenesulfonic acid-based ionic liquid supported on silica gel, demonstrating efficient and environmentally friendly catalysis (Hu et al., 2016).

Antibacterial Agent Synthesis

This compound derivatives are synthesized and evaluated for their antibacterial properties. These compounds have shown potential as effective antibacterial agents, opening avenues for new pharmaceutical developments (Abbasi et al., 2015).

Electrophilic Cyanation in Drug Development

This compound is also utilized in the electrophilic cyanation of aryl and heteroaryl bromides, a process important in the synthesis of pharmaceutical intermediates. Its effectiveness in cyanating electronically diverse and sterically demanding substrates highlights its utility in drug development (Anbarasan et al., 2011).

Molecular Engineering for Drug Discovery

This compound derivatives are used in the engineering of molecular crystals with specific properties. Such engineering is critical in drug discovery and material science for developing compounds with predetermined properties (Maly et al., 2007).

Safety and Hazards

“S-phenyl 4-methylbenzenesulfonothioate” is classified as a warning substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with the compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name |

1-methyl-4-phenylsulfanylsulfonylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2S2/c1-11-7-9-13(10-8-11)17(14,15)16-12-5-3-2-4-6-12/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAIRPKMSBFJAQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)SC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30287221 | |

| Record name | NSC49724 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30287221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3541-14-8 | |

| Record name | NSC49724 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49724 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC49724 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30287221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B3051604.png)

![4-Bromo-7-nitrobenzo[c][1,2,5]oxadiazole](/img/structure/B3051625.png)